2-{[Diethyl(methyl)silyl]oxy}pentanal
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Overview
Description
2-{[Diethyl(methyl)silyl]oxy}pentanal is an organic compound that belongs to the class of aldehydes It features a pentanal backbone with a diethyl(methyl)silyl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Diethyl(methyl)silyl]oxy}pentanal typically involves the reaction of pentanal with diethyl(methyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Pentanal+Diethyl(methyl)silyl chloride→2-[Diethyl(methyl)silyl]oxypentanal
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[Diethyl(methyl)silyl]oxy}pentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-{[Diethyl(methyl)silyl]oxy}pentanoic acid
Reduction: 2-{[Diethyl(methyl)silyl]oxy}pentanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-{[Diethyl(methyl)silyl]oxy}pentanal has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[Diethyl(methyl)silyl]oxy}pentanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The silyl group can also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[Diethyl(methyl)silyl]oxy}butanal
- 2-{[Diethyl(methyl)silyl]oxy}hexanal
- 2-{[Diethyl(methyl)silyl]oxy}heptanal
Uniqueness
2-{[Diethyl(methyl)silyl]oxy}pentanal is unique due to its specific chain length and the presence of the diethyl(methyl)silyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
69881-71-6 |
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Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
2-[diethyl(methyl)silyl]oxypentanal |
InChI |
InChI=1S/C10H22O2Si/c1-5-8-10(9-11)12-13(4,6-2)7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
BPHUKWRISVNEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=O)O[Si](C)(CC)CC |
Origin of Product |
United States |
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